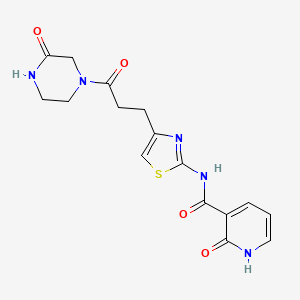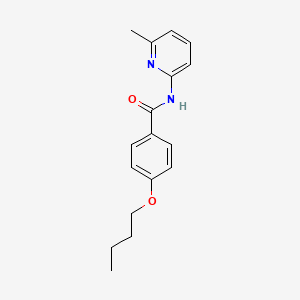
2-oxo-N-(4-(3-oxo-3-(3-oxopiperazin-1-yl)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-oxo-N-(4-(3-oxo-3-(3-oxopiperazin-1-yl)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide" is a complex molecule that appears to be related to various synthesized derivatives with potential pharmacological activities. The related compounds in the provided papers include a range of benzamide and thiazolidine derivatives, which have been investigated for their anticonvulsant, antimicrobial, and other biological activities .
Synthesis Analysis
The synthesis of related compounds involves green chemistry principles, such as reactions in water to minimize environmental impact, and microwave-assisted synthesis, which is a time-efficient method that can enhance reaction rates . The synthesis of these compounds typically involves multi-step reactions, including the formation of intermediates such as carboxamides and thiazolidines, which are then further reacted to obtain the final desired products .
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using various spectroscopic techniques, including IR, NMR (1H, 13C, and 2D), and mass spectrometry. These techniques have allowed for the determination of stereochemistry and the identification of diastereoisomers in some cases . The presence of multiple stereogenic centers can lead to the formation of diastereomeric pairs, which can be resolved using high-performance liquid chromatography (HPLC) with a chiral stationary phase .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include the formation of intermediates through reactions such as the aza-Wittig reaction, cycloaddition, and ring-transformation reactions . These reactions can lead to unexpected products, indicating complex reaction pathways that may involve multiple steps and intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and crystalline structure, are important for their potential therapeutic applications. For instance, single crystals of a related compound were obtained by slow evaporation, and the crystal structure was analyzed to reveal hydrogen bonding patterns . The stability of these compounds can vary, with some showing low chemical stability, which could affect their potential as drug candidates .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Cardiotonic Agents : Research on the synthesis of 2-phenylthiazolidine derivatives, including modifications of the thiazolidine moiety, has been explored for their cardiotonic activity. These studies aim to develop compounds with positive inotropic activity, demonstrating a potential application in cardiac therapeutics (Nate et al., 1987).
Antimicrobial and Antifungal Activities : The synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties has been investigated for their biological activities. These compounds have shown varying degrees of antimicrobial activity against test microorganisms, indicating their potential use in developing new antimicrobial agents (Başoğlu et al., 2013).
Insecticidal Activity : Dihydropiperazine neonicotinoid compounds have been synthesized and evaluated for their insecticidal activity. The research highlights the potential of these compounds as bioisosteric replacements for existing neonicotinoid compounds, offering new avenues for pest control strategies (Samaritoni et al., 2003).
Anticancer and Anti-Lipoxygenase Agents : A study on the synthesis of novel pyrazolopyrimidines derivatives explored their anticancer and anti-5-lipoxygenase agents. These compounds have been tested for cytotoxic activities against cancer cell lines and for their ability to inhibit 5-lipoxygenase, suggesting their therapeutic potential in cancer and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial Peptides : Research into the synthesis of new amino acids and peptides containing thiazole and oxazole moieties has shown moderate antibacterial activity against various bacteria and fungi. These findings support the development of novel antimicrobial peptides for therapeutic applications (Stanchev et al., 1999).
Propiedades
IUPAC Name |
2-oxo-N-[4-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c22-12-8-21(7-6-17-12)13(23)4-3-10-9-26-16(19-10)20-15(25)11-2-1-5-18-14(11)24/h1-2,5,9H,3-4,6-8H2,(H,17,22)(H,18,24)(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDHDPAAZGGAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Phenyl-3,4,5,7,9,16-hexaazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2(6),3,7,10(15),11,13-heptaene](/img/structure/B2525218.png)
![Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2525219.png)
![2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2525220.png)
![2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2525221.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2525222.png)
![3,5-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2525223.png)
![[2-Chloro-6-(trifluoromethoxy)phenyl]methanol](/img/structure/B2525225.png)

![N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2525228.png)
![Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate](/img/structure/B2525229.png)

![N-mesityl-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2525233.png)
